molecular formula C13H11N3OS B14190097 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol CAS No. 917907-37-0

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol

Cat. No.: B14190097
CAS No.: 917907-37-0
M. Wt: 257.31 g/mol
InChI Key: VNJGHIWUWUSBPY-UHFFFAOYSA-N
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Description

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with an amino group and a phenol group attached to it. The presence of these functional groups makes it a versatile molecule for chemical modifications and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with guanidine to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to introduce various substituents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products depending on the reagents used.

Scientific Research Applications

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to the presence of both amino and phenol groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

CAS No.

917907-37-0

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol

InChI

InChI=1S/C13H11N3OS/c1-8-6-18-13-11(8)12(14-7-15-13)16-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,14,15,16)

InChI Key

VNJGHIWUWUSBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3O

Origin of Product

United States

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